
N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Stem Cell Research and Regenerative Medicine N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a derivative of the compound, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This holds significant potential in stem cell research and regenerative medicine, offering an efficient alternative to embryonic stem cells (Ries et al., 2013).
Antimicrobial and Antifungal Applications Derivatives of N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide have shown significant inhibition against bacterial and fungal growth, indicating potential applications in antimicrobial and antifungal therapies (Akbari et al., 2008). Additionally, some synthesized compounds have demonstrated broad-spectrum antimicrobial activities against various bacteria and fungi (Rajurkar et al., 2015).
Anticancer Activity Certain derivatives have been researched for their antitumor activities, indicating the potential for development into anticancer agents. For instance, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide has shown good antitumor activities (Xin, 2012).
Kinase Inhibition for Cancer Treatment The derivative BMS-354825, a dual Src/Abl kinase inhibitor with a thiazole-5-carboxamide structure, has exhibited potent antiproliferative activity against various cancer cell lines and demonstrated complete tumor regressions in preclinical models (Lombardo et al., 2004).
Obesity Treatment A specific derivative, MK-5596, has been discovered as a cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity, showing promise in reducing body weight and food intake in preclinical models (Yan et al., 2010).
Molecular Interaction Studies N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a variant of the compound, has been used in studies to understand its interaction with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (Shim et al., 2002).
Spectroscopic and Computational Studies Computational and spectroscopic analyses have been conducted on derivatives like 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole, providing valuable data on electronic, NMR, and structural properties (Diwaker, 2014).
IMP Dehydrogenase Inhibition for Oncology Thiazole-4-carboxamide adenine dinucleotide (TAD), related to the compound, is a potent inhibitor of IMP dehydrogenase, showing potential in oncology as an effective agent against leukemia (Gebeyehu et al., 1983).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSEPAWPMTOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

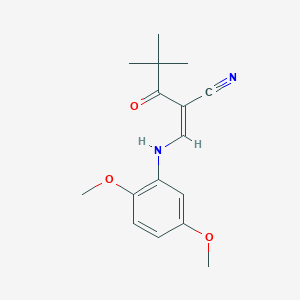
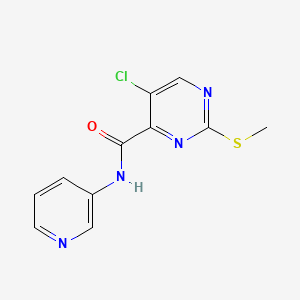
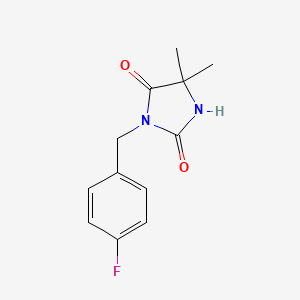
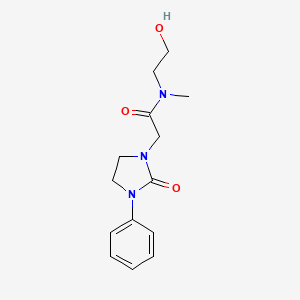

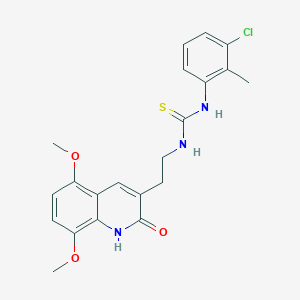
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)


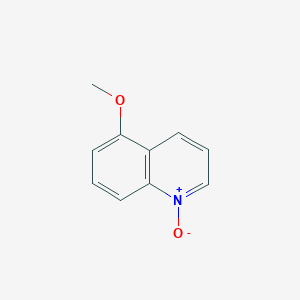
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)